



Application Notes: Co-factor Recruitment Assay for RORyt Inverse Agonists

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Compound of Interest		
Compound Name:	ROR At inverse agonist 31	
Cat. No.:	B15139721	Get Quote

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Introduction

Retinoic acid-related orphan receptor gamma t (RORyt) is a nuclear receptor that functions as a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are crucial for host defense against certain pathogens but are also implicated in the pathogenesis of numerous autoimmune diseases. RORyt exerts its transcriptional activity by recruiting co-activator proteins to the promoter regions of target genes, such as those encoding for pro-inflammatory cytokines like IL-17A.

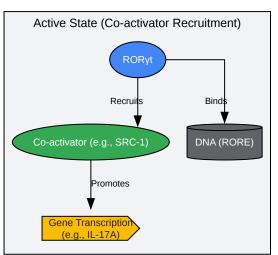
Inverse agonists of RORyt are small molecules that bind to the receptor's ligand-binding domain (LBD) and promote a conformational change that disfavors the recruitment of coactivators. This leads to the repression of RORyt-mediated gene transcription, making these compounds promising therapeutic agents for autoimmune disorders. This document provides a detailed protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based co-factor recruitment assay to identify and characterize RORyt inverse agonists.

RORyt Signaling Pathway and Mechanism of Inverse Agonism

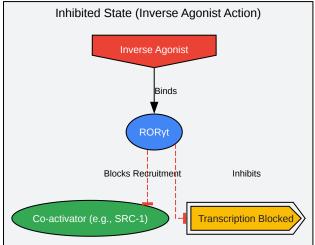
In its active state, RORyt binds to ROR response elements (ROREs) in the DNA and recruits co-activator proteins, such as Steroid Receptor Co-activator 1 (SRC-1). This recruitment



facilitates the assembly of the transcriptional machinery, leading to the expression of target genes. RORyt inverse agonists bind to the LBD and stabilize a conformation that prevents the binding of co-activators, thereby inhibiting transcriptional activation. Some inverse agonists may also promote the recruitment of co-repressor proteins, further ensuring transcriptional silencing.[1]



RORyt Signaling and Inverse Agonist Action



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RORyt signaling and inverse agonist action.

Experimental Protocol: TR-FRET Co-activator Recruitment Assay

This protocol outlines a biochemical assay to measure the ability of test compounds to disrupt the interaction between the RORyt LBD and a co-activator peptide. The assay utilizes TR-FRET, a robust technology for high-throughput screening.

Assay Principle



The assay is based on the FRET between a Terbium (Tb)-chelate conjugated donor and a fluorescein-labeled acceptor. A Glutathione S-transferase (GST)-tagged RORyt LBD is recognized by a Tb-labeled anti-GST antibody (donor). A biotinylated co-activator peptide (e.g., SRC-1) is bound by a streptavidin-conjugated to a fluorescent acceptor (e.g., d2 or fluorescein). When the co-activator peptide binds to the RORyt-LBD, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. An inverse agonist will disrupt this interaction, leading to a decrease in the FRET signal.

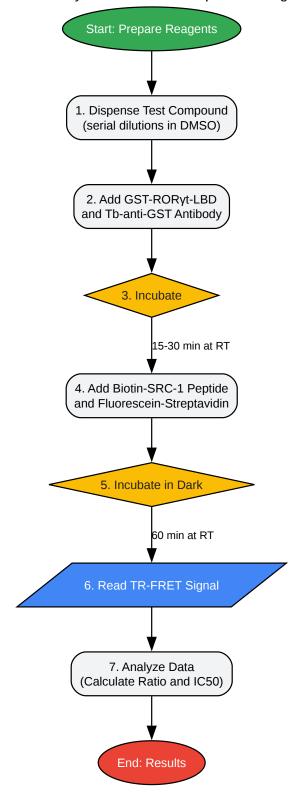
Materials and Reagents

- Protein: GST-tagged human RORyt Ligand Binding Domain (LBD)
- Co-activator Peptide: Biotinylated SRC-1 (676-700) peptide (Sequence: Biotin-CPSSHSSLTERHKILHRLLQEGSPS-OH)[2]
- Donor: Tb-labeled anti-GST antibody
- Acceptor: Fluorescein-labeled Streptavidin
- Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM DTT, 0.1% BSA. Prepare fresh before use.
- Test Compounds: Serially diluted in DMSO.
- Plates: 384-well, low-volume, black assay plates.
- Plate Reader: TR-FRET compatible plate reader with excitation at ~340 nm and emission detection at ~490 nm (Terbium) and ~520 nm (Fluorescein).

Experimental Workflow



TR-FRET Assay Workflow for RORyt Inverse Agonists



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TR-FRET assay workflow.



Detailed Procedure

- Reagent Preparation:
 - Thaw all reagents on ice and equilibrate to room temperature before use.
 - o Prepare the assay buffer.
 - Dilute GST-RORyt-LBD, Tb-anti-GST antibody, Biotin-SRC-1 peptide, and Fluorescein-Streptavidin to their final working concentrations in the assay buffer. Note: Optimal concentrations for RORyt-LBD and the co-activator peptide should be determined by titration experiments to achieve a robust assay window (Z' > 0.5). A typical starting concentration for the RORyt LBD is in the low nanomolar range (e.g., 5-20 nM).
- Assay Protocol (for a 20 μL final volume):
 - Dispense 200 nL of serially diluted test compounds in DMSO into the wells of a 384-well plate. Include DMSO-only wells for high signal (no inhibition) controls.
 - Prepare a 2x solution of GST-RORyt-LBD and Tb-anti-GST antibody in assay buffer. Add
 10 μL of this solution to each well.
 - Incubate for 15-30 minutes at room temperature.
 - Prepare a 2x solution of Biotin-SRC-1 peptide and Fluorescein-Streptavidin in assay buffer. Add 10 μL of this solution to each well.
 - Incubate for 60 minutes at room temperature, protected from light.
 - Read the plate on a TR-FRET compatible reader.

Data Analysis

- Calculate the TR-FRET Ratio:
 - The TR-FRET signal is typically expressed as a ratio of the acceptor emission to the donor emission.



- Ratio = (Emission at 520 nm / Emission at 490 nm) * 10,000.
- Determine Percentage Inhibition:
 - Percentage Inhibition = 100 * (1 [(Signalcompound Signallow_control) / (Signalhigh control - Signallow control)])
 - Signalcompound: TR-FRET ratio in the presence of the test compound.
 - Signalhigh control: TR-FRET ratio with DMSO only.
 - Signallow control: TR-FRET ratio in the absence of RORyt-LBD.
- Calculate IC50 Values:
 - Plot the percentage inhibition against the logarithm of the compound concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC50 value, which
 represents the concentration of the inverse agonist required to inhibit 50% of the coactivator recruitment.

Data Presentation: Potency of Known RORyt Inverse Agonists

The following table summarizes the reported IC50 values for several known RORyt inverse agonists determined by co-factor recruitment assays. Note: IC50 values can vary depending on the specific assay conditions, reagents, and co-factor peptide used.



Compound	Assay Type	Reported IC50 (nM)	Reference
GSK805	TR-FRET	~4	[3] (Calculated from pIC50 of 8.4)
MRL-871	TR-FRET	86 ± 5	[4]
Compound 11	TR-FRET	122 ± 6	[4]
FM26 (Compound 25)	TR-FRET	247.8 ± 17.7	[5]
SR2211	TR-FRET	4.3 ± 4.3	[6]
RORyt inverse agonist	Biochemical Assay	63.8	[7]
JNJ-61803534	Biochemical Assay	9.6	[8]
BMS-986251	GAL4 Reporter Assay	12	[5]
A-9758	Biochemical Assay	5	[8]
RORyt inverse agonist 29	Biochemical Assay	21	[1]

Conclusion

The TR-FRET co-factor recruitment assay is a robust and sensitive method for the identification and characterization of RORyt inverse agonists. This high-throughput compatible assay provides quantitative data on the potency of compounds to disrupt the interaction between RORyt and its co-activators, a key mechanism for inhibiting Th17 cell function. The detailed protocol and understanding of the underlying signaling pathway provided in these application notes will aid researchers in the discovery and development of novel therapeutics for autoimmune diseases.

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